molecular formula C21H19FN2O B5176262 1-(2-fluorophenyl)-4-(2-naphthoyl)piperazine

1-(2-fluorophenyl)-4-(2-naphthoyl)piperazine

Cat. No. B5176262
M. Wt: 334.4 g/mol
InChI Key: DILXOIFLUGOPDE-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-(2-naphthoyl)piperazine, commonly known as 2-FNP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications and its unique chemical structure. In

Scientific Research Applications

2-FNP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Additionally, 2-FNP has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and methamphetamine.

Mechanism of Action

The exact mechanism of action of 2-FNP is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-FNP has a low affinity for the mu-opioid receptor, which suggests that it may have a low risk of addiction and abuse potential. Additionally, 2-FNP has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-FNP in lab experiments is its unique chemical structure, which may provide insights into the development of new drugs with similar properties. However, one limitation is the lack of information on its long-term effects and potential toxicity.

Future Directions

Future research on 2-FNP should focus on elucidating its mechanism of action and investigating its potential therapeutic applications. Additionally, studies should be conducted to determine its long-term effects and potential toxicity. Furthermore, the development of new derivatives of 2-FNP may provide insights into the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-4-(2-naphthoyl)piperazine, or 2-FNP, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications and its unique chemical structure. Although the exact mechanism of action is not fully understood, studies have shown that it exhibits antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Future research should focus on elucidating its mechanism of action and investigating its potential therapeutic applications, as well as the development of new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-FNP involves the reaction of 1-(2-fluorophenyl)piperazine with 2-naphthoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification through column chromatography. The yield of the synthesis method is reported to be moderate to high, depending on the reaction conditions.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O/c22-19-7-3-4-8-20(19)23-11-13-24(14-12-23)21(25)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILXOIFLUGOPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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